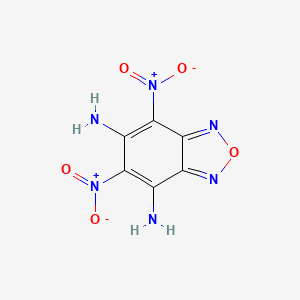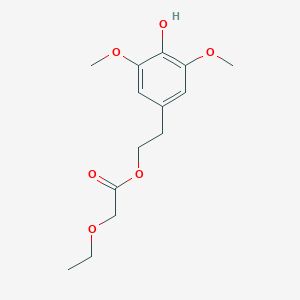
2-(4-Hydroxy-3,5-dimethoxyphenyl)ethyl ethoxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxy-3,5-dimethoxyphenyl)ethyl ethoxyacetate is an organic compound with the molecular formula C14H20O6 It is characterized by the presence of a hydroxy group, two methoxy groups, and an ethoxyacetate moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-3,5-dimethoxyphenyl)ethyl ethoxyacetate typically involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-3,5-dimethoxyphenyl)ethyl ethoxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-oxo-3,5-dimethoxyphenyl)ethyl ethoxyacetate.
Reduction: Regeneration of the original hydroxy compound.
Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
2-(4-Hydroxy-3,5-dimethoxyphenyl)ethyl ethoxyacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-3,5-dimethoxyphenyl)ethyl ethoxyacetate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate enzyme activity and signaling pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxy-3,5-dimethoxyphenyl)ethyl β-D-glucopyranoside: Similar structure but with a glucopyranoside moiety instead of an ethoxyacetate group.
2,3-Bis[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylene]butanedioic acid diethyl ester: Contains two 4-hydroxy-3,5-dimethoxyphenyl groups attached to a butanedioic acid ester.
Uniqueness
2-(4-Hydroxy-3,5-dimethoxyphenyl)ethyl ethoxyacetate is unique due to the presence of the ethoxyacetate moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Properties
CAS No. |
422268-53-9 |
|---|---|
Molecular Formula |
C14H20O6 |
Molecular Weight |
284.30 g/mol |
IUPAC Name |
2-(4-hydroxy-3,5-dimethoxyphenyl)ethyl 2-ethoxyacetate |
InChI |
InChI=1S/C14H20O6/c1-4-19-9-13(15)20-6-5-10-7-11(17-2)14(16)12(8-10)18-3/h7-8,16H,4-6,9H2,1-3H3 |
InChI Key |
LKABPVJNMKQYSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)OCCC1=CC(=C(C(=C1)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]-](/img/structure/B15166167.png)
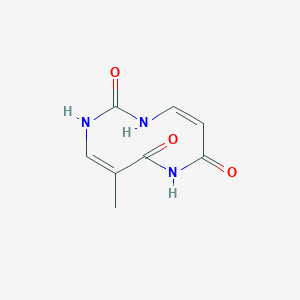
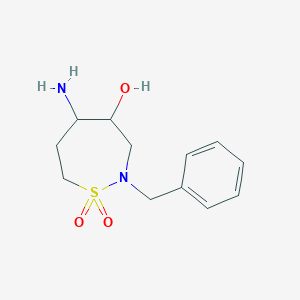
![N-[(2-Acetylhydrazinylidene)methyl]-N-methylglycine](/img/structure/B15166182.png)
![N'-[2-(4-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B15166192.png)
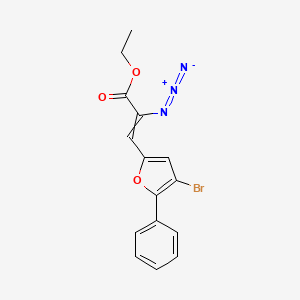
![5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B15166201.png)
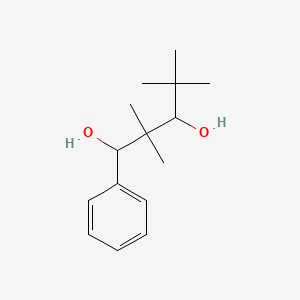
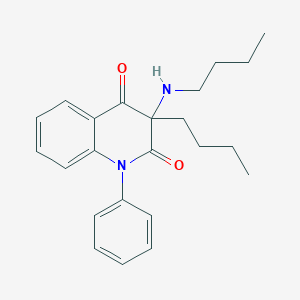
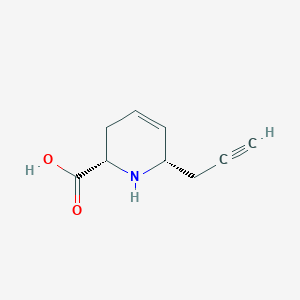
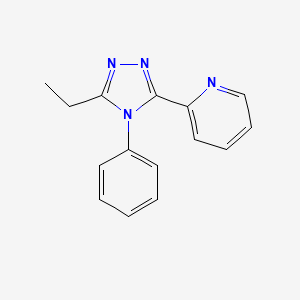
![1-[(Propan-2-yl)oxy]cycloocta-1,3,5,7-tetraene](/img/structure/B15166225.png)
![1-[4-(Morpholin-4-yl)phenyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B15166227.png)
